2'-F-Bz-dC Phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

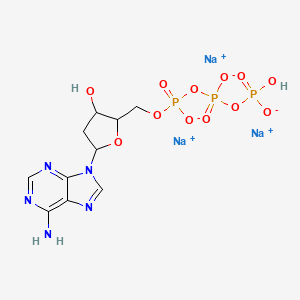

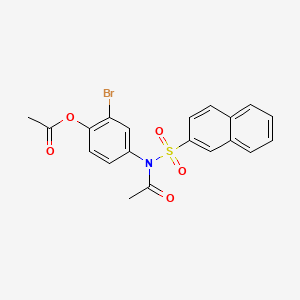

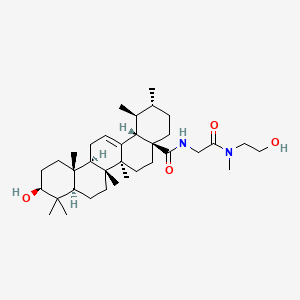

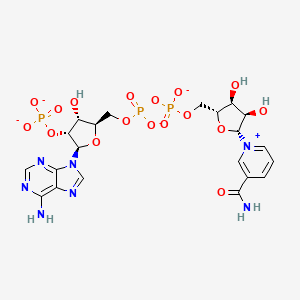

2’-F-Bz-dC Phosphoramidite, also known as DMT-2’-Fluoro-dC (Bz) Phosphoramidite, is a fluorine-modified deoxycytidine phosphoramidite. It features a fluorine atom at the 2’ position and a benzoyl-capped cytidine. This modification enhances the stability of DNA oligonucleotides, making them more resistant to enzymatic degradation. This compound is widely used in DNA synthesis for research, diagnostics, and therapeutic development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-F-Bz-dC Phosphoramidite involves several key steps:

Deprotection: The 5’-hydroxyl group of the nucleoside attached to the solid support is deprotected.

Coupling: The phosphoramidite of the next nucleoside in the sequence is added along with an activator to increase the reactivity of the phosphoramidite.

Capping: Any remaining 5’-hydroxyl groups that have not reacted in the coupling step are acetylated to maintain control of the oligonucleotide sequence.

Oxidation: The phosphate is oxidized, ready to form the phosphodiester bond once the final oligonucleotide is complete and fully deprotected

Industrial Production Methods

Industrial production of 2’-F-Bz-dC Phosphoramidite typically involves automated oligo synthesizers that complete sequential chemical reactions using phosphoramidites to produce nucleotide chains of synthetic oligos. The process is robust and efficient, allowing for the production of large quantities of synthetic DNA and RNA .

Chemical Reactions Analysis

Types of Reactions

2’-F-Bz-dC Phosphoramidite undergoes several types of chemical reactions, including:

Oxidation: Conversion of the phosphite triester to a stable phosphate triester.

Substitution: Addition of the phosphoramidite of the next nucleoside in the sequence

Common Reagents and Conditions

Activators: 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

Oxidizers: 0.02 M Iodine in 0.4% v/v Pyridine/tetrahydrofuran

Major Products

The major products formed from these reactions are stable DNA oligonucleotides with enhanced resistance to enzymatic degradation .

Scientific Research Applications

2’-F-Bz-dC Phosphoramidite is used in various scientific research applications, including:

Chemistry: Synthesis of oligonucleotides for genetic research.

Biology: Development of more durable oligonucleotides for diagnostics and therapeutic purposes.

Medicine: Synthesis of antisense oligonucleotide analogs to induce apoptosis in cancer cells.

Industry: Production of antiviral agents to inhibit virus replication .

Mechanism of Action

The mechanism of action of 2’-F-Bz-dC Phosphoramidite involves the formation of stable DNA oligonucleotides through the phosphoramidite synthesis cycle. The fluorine modification at the 2’ position and the benzoyl-capped cytidine enhance the stability and resistance to enzymatic degradation. This allows for precise and controlled oligonucleotide assembly during synthesis .

Comparison with Similar Compounds

Similar Compounds

2’-F-A (Bz) CE-Phosphoramidite: Similar fluorine modification at the 2’ position, used in siRNA applications.

DMT-2’-F-dA (Bz)-CE-Phosphoramidite: Another fluorine-modified deoxyadenosine phosphoramidite.

Uniqueness

2’-F-Bz-dC Phosphoramidite is unique due to its specific modification with a fluorine atom at the 2’ position and a benzoyl-capped cytidine. This combination provides enhanced stability and resistance to enzymatic degradation, making it ideal for DNA synthesis in various research, diagnostic, and therapeutic applications .

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKJPMGSTGVCJJ-GNUWXFRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H51FN5O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;dihydrochloride](/img/structure/B10831243.png)

![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B10831258.png)